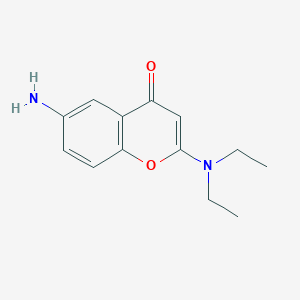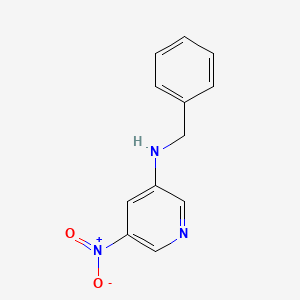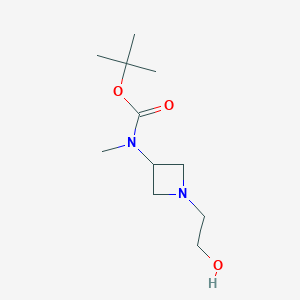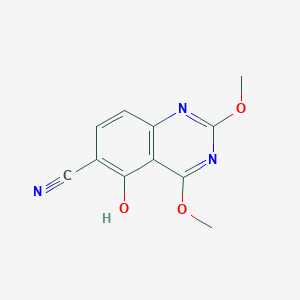
4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is an organic compound with the molecular formula C12H13NO3 This compound is characterized by the presence of a benzoic acid core substituted with a 2-cyanopropan-2-yl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid typically involves the reaction of 4-(2-cyanopropan-2-yl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(2-aminopropan-2-yl)-2-ethoxybenzoic acid.
Substitution: Formation of 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-cyanopropan-2-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)-2-methoxybenzoic acid
- 4-(2-cyanopropan-2-yl)-2-hydroxybenzoic acid
Uniqueness
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid is unique due to the presence of both the ethoxy group and the nitrile group, which confer distinct chemical properties and reactivity. The ethoxy group can participate in various substitution reactions, while the nitrile group can undergo reduction or serve as a site for further functionalization.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-17-11-7-9(13(2,3)8-14)5-6-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
XVMJDOKQXGMCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


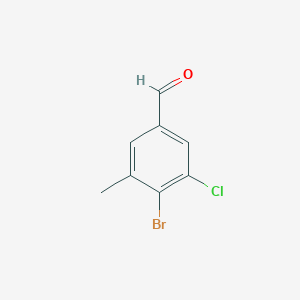

![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)


